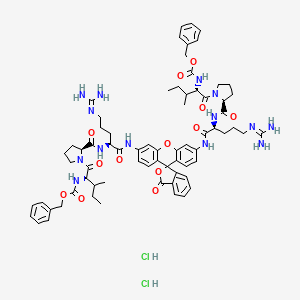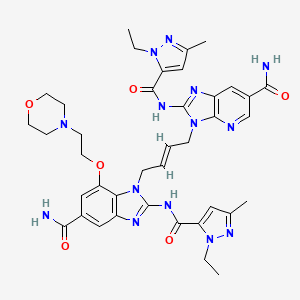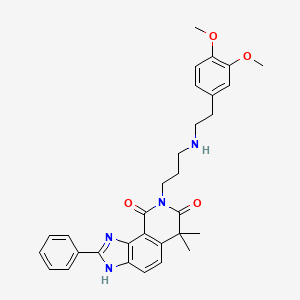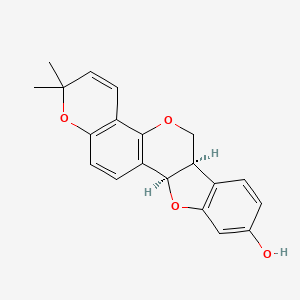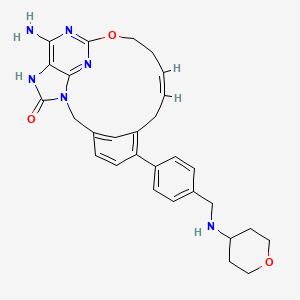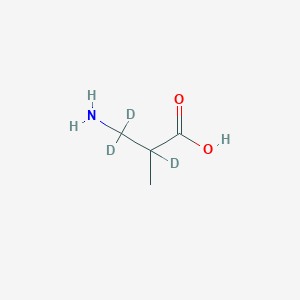
KRAS degrader-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
KRAS degrader-1 is a novel compound designed to target and degrade the KRAS protein, which is frequently mutated in various cancers. KRAS mutations are prevalent in lung adenocarcinoma, pancreatic ductal adenocarcinoma, and colorectal cancer, making it a critical target for cancer therapy . This compound works by selectively binding to KRAS in cancer cells and inducing its degradation, thereby inhibiting tumor growth .
準備方法
Synthetic Routes and Reaction Conditions: KRAS degrader-1 is synthesized using a PROTAC (Proteolysis Targeting Chimera) approach. The synthesis involves the conjugation of a KRAS-binding ligand to an E3 ubiquitin ligase ligand via a linker . The reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and require careful control of temperature and pH to ensure the stability of the compound .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC). The compound is then formulated into a stable form for storage and transportation .
化学反応の分析
Types of Reactions: KRAS degrader-1 primarily undergoes binding and degradation reactions. It binds to the KRAS protein and recruits the E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of KRAS via the proteasome pathway .
Common Reagents and Conditions: The common reagents used in the synthesis of this compound include the KRAS-binding ligand, the E3 ubiquitin ligase ligand, and the linker. The reactions are typically carried out in organic solvents like DMSO under controlled temperature and pH conditions .
Major Products Formed: The major product formed from the reaction of this compound with KRAS is the ubiquitinated KRAS protein, which is subsequently degraded by the proteasome .
科学的研究の応用
KRAS degrader-1 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying PROTAC-based degradation mechanisms . In biology, it is used to investigate the role of KRAS in cellular signaling pathways and cancer progression . In medicine, this compound is being explored as a potential therapeutic agent for treating KRAS-mutant cancers . In industry, it is used in the development of targeted protein degradation technologies .
作用機序
KRAS degrader-1 exerts its effects by selectively binding to the KRAS protein in cancer cells. The compound is composed of a KRAS-binding ligand, a cell-penetrating peptide, and a lysosome-binding motif . Upon binding to KRAS, the degrader recruits the E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of KRAS via the proteasome pathway . This degradation inhibits the downstream signaling pathways that promote tumor growth and survival .
類似化合物との比較
KRAS degrader-1 is unique in its ability to target a wide range of KRAS mutants, including those that are considered “undruggable” by traditional small molecule inhibitors . Similar compounds include sotorasib and adagrasib, which target specific KRAS mutants like G12C . this compound has a broader range of activity and can degrade multiple KRAS mutants simultaneously .
List of Similar Compounds:- Sotorasib
- Adagrasib
- PROTAC K-Ras Degrader-1
- TUS-007
This compound represents a promising advancement in the field of targeted protein degradation, offering new hope for the treatment of KRAS-mutant cancers.
特性
分子式 |
C55H57Br2ClFIN8O7 |
|---|---|
分子量 |
1283.3 g/mol |
IUPAC名 |
2-[(2S)-4-[7-(8-chloronaphthalen-1-yl)-2-[[(2S)-1-[3-[2-[2-[2-[2,6-dibromo-4-[(Z)-(5-iodo-2-oxo-1H-indol-3-ylidene)methyl]phenoxy]ethoxy]ethoxy]ethoxy]propyl]pyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile |
InChI |
InChI=1S/C55H57Br2ClFIN8O7/c1-35(59)54(70)68-20-19-67(32-39(68)13-15-61)52-41-14-18-66(49-10-3-7-37-6-2-9-46(58)50(37)49)33-48(41)63-55(64-52)75-34-40-8-4-16-65(40)17-5-21-71-22-23-72-24-25-73-26-27-74-51-44(56)29-36(30-45(51)57)28-43-42-31-38(60)11-12-47(42)62-53(43)69/h2-3,6-7,9-12,28-31,39-40H,1,4-5,8,13-14,16-27,32-34H2,(H,62,69)/b43-28-/t39-,40-/m0/s1 |
InChIキー |
LOEMJPPVFFSXHV-FXFGZECXSA-N |
異性体SMILES |
C=C(C(=O)N1CCN(C[C@@H]1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)OC[C@@H]6CCCN6CCCOCCOCCOCCOC7=C(C=C(C=C7Br)/C=C\8/C9=C(C=CC(=C9)I)NC8=O)Br)F |
正規SMILES |
C=C(C(=O)N1CCN(CC1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)OCC6CCCN6CCCOCCOCCOCCOC7=C(C=C(C=C7Br)C=C8C9=C(C=CC(=C9)I)NC8=O)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![O-[N-acetyl-beta-D-glucosaminyl-(1->3)-N-acetyl-alpha-D-galactosaminyl]-L-threonine](/img/structure/B12391817.png)
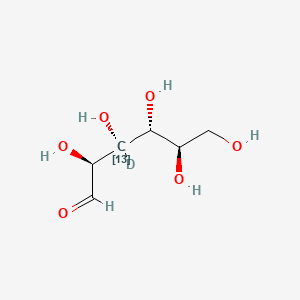
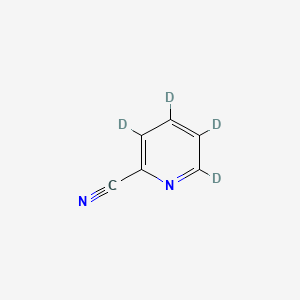
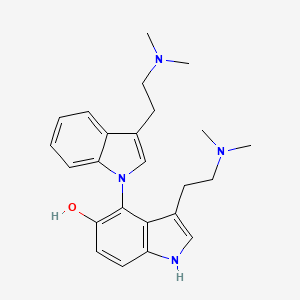
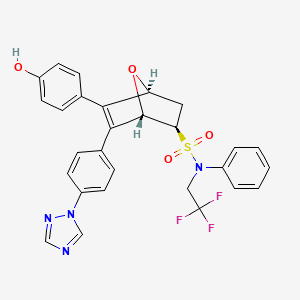
![1-[(2R,3S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12391844.png)
![N-[4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-[(E)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]pyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B12391846.png)
![[D-Arg2]Dermorphin-(1-4) amide](/img/structure/B12391858.png)
